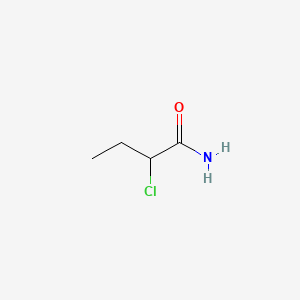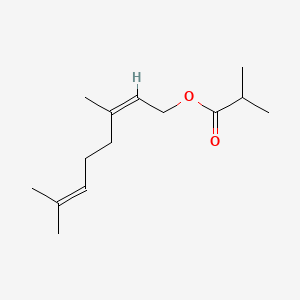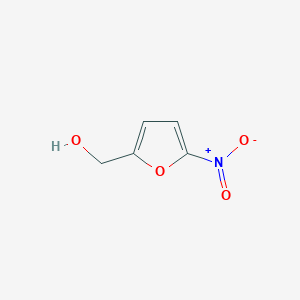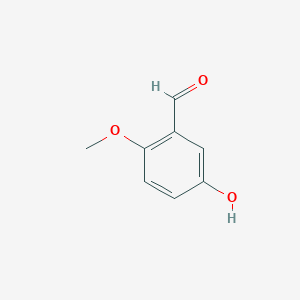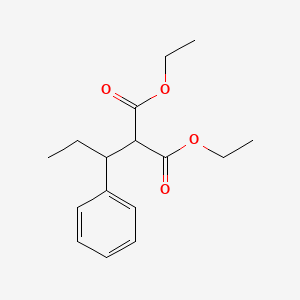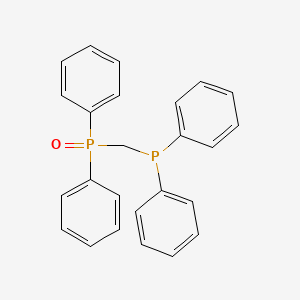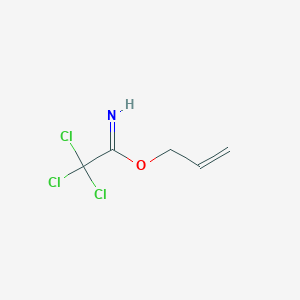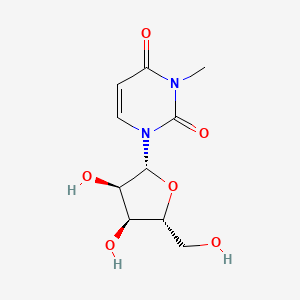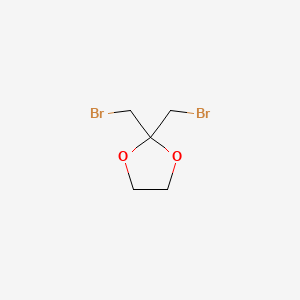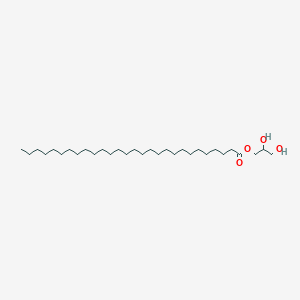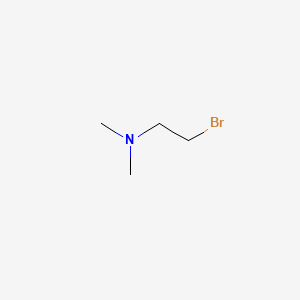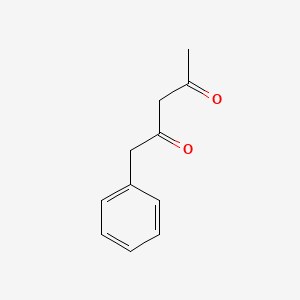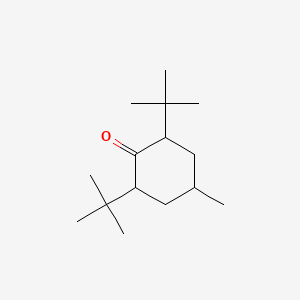
2,6-Di-tert-butyl-4-methylcyclohexanone
Descripción general
Descripción
2,6-Di-tert-butyl-4-methylcyclohexanone is a chemical compound with the CAS Number: 23790-39-8 . It has a molecular weight of 224.39 . The IUPAC name for this compound is 2,6-di-tert-butyl-4-methylcyclohexanone .
Physical And Chemical Properties Analysis
2,6-Di-tert-butyl-4-methylcyclohexanone is a liquid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .Aplicaciones Científicas De Investigación
-
2,6-Di-tert-butyl-4-methylphenol (BHT)
- Scientific Field : Chemistry, specifically as an antioxidant .
- Application Summary : BHT is used as an antioxidant for cosmetics, vitamins, pharmaceuticals, rubber, oils, and fats . It is also used as a fuel additive in the petroleum industry .
- Results or Outcomes : The addition of BHT can enhance the shelf life and stability of various products by preventing oxidative degradation .
-
2,6-Di-tert-butyl-4-methylphenol in Transformer Oils
- Scientific Field : Electrical Engineering .
- Application Summary : BHT is used as an antioxidant in transformer oils to inhibit their aging and maintain their reliable electrical performances .
- Methods of Application : BHT is added to the transformer oil, and its content in the oil is an important index to estimate the service life of transformer oils .
- Results or Outcomes : The addition of BHT can effectively avoid transformer insulation fault caused by the aging of oils, prolong the service life of transformer oils, and reduce the discharge of waste transformer oils .
-
2,6-Di-tert-butyl-4-methylpyridine (DBMP)
- Scientific Field : Polymer Chemistry .
- Application Summary : DBMP is used to distinguish between the two major initiation mechanisms encountered in cationic polymerisation .
- Methods of Application : Equivalent amounts of DBMP are added whenever a protonic acid is involved in the formation of chain carriers, directly or through cocatalysis .
- Results or Outcomes : The addition of DBMP effectively discriminates between the two major initiation mechanisms, inhibiting the process when a protonic acid is involved .
-
2,6-Di-tert-butyl-4-(4-methylthio)benzylidene)cyclohexa-2,5-dien-1-one
- Scientific Field : Crystallography .
- Application Summary : This compound is used in the study of crystal structures .
- Methods of Application : The compound is synthesized and its crystal structure is analyzed using X-ray diffraction .
- Results or Outcomes : The analysis provides detailed information about the molecular structure and arrangement of atoms within the crystal .
-
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- Scientific Field : Crystallography .
- Application Summary : This compound is used in the study of crystal structures .
- Methods of Application : The compound is synthesized and its crystal structure is analyzed using X-ray diffraction .
- Results or Outcomes : The analysis provides detailed information about the molecular structure and arrangement of atoms within the crystal .
-
2,6-Di-tert-butyl-4-methylpyridine (DBMP)
- Scientific Field : Polymer Chemistry .
- Application Summary : DBMP is used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives, as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives and in diastereoselective synthesis of β-thiomannopyranosides .
- Methods of Application : Equivalent amounts of DBMP are added whenever a protonic acid is involved in the formation of chain carriers, directly or through cocatalysis .
- Results or Outcomes : The addition of DBMP effectively discriminates between the two major initiation mechanisms, inhibiting the process when a protonic acid is involved .
Safety And Hazards
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-12H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDMUPXRDWOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281627 | |
| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-methylcyclohexanone | |
CAS RN |
23790-39-8 | |
| Record name | 23790-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-di-tert-butyl-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



